Cas no 1314985-40-4 (3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide)
3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide
- DTXSID80718575
- Benzamide, 3-(6-amino-3-pyridinyl)-N-cyclopropyl-
- BS-20530
- MFCD19684214
- SB55415
- 1314985-40-4
-
- MDL: MFCD19684214
- Inchi: 1S/C15H15N3O/c16-14-7-4-12(9-17-14)10-2-1-3-11(8-10)15(19)18-13-5-6-13/h1-4,7-9,13H,5-6H2,(H2,16,17)(H,18,19)
- InChI Key: KVKAXVWVYBHJRI-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C2C=NC(=CC=2)N)C=1)NC1CC1
Computed Properties
- Exact Mass: 253.12200
- Monoisotopic Mass: 253.121512110Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 68Ų
Experimental Properties
- PSA: 72.23000
- LogP: 2.72790
3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM319586-5g |
3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide |
1314985-40-4 | 95% | 5g |
$320 | 2021-08-18 | |
| Chemenu | CM319586-10g |
3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide |
1314985-40-4 | 95% | 10g |
$533 | 2021-08-18 | |
| TRC | A616670-100mg |
3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide |
1314985-40-4 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A616670-250mg |
3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide |
1314985-40-4 | 250mg |
$ 98.00 | 2023-04-19 | ||
| TRC | A616670-500mg |
3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide |
1314985-40-4 | 500mg |
$ 150.00 | 2023-04-19 | ||
| TRC | A616670-1g |
3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide |
1314985-40-4 | 1g |
$ 207.00 | 2023-04-19 | ||
| Ambeed | A728713-1g |
3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide |
1314985-40-4 | 95% | 1g |
$444.0 | 2024-04-24 | |
| Chemenu | CM319586-5g |
3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide |
1314985-40-4 | 95% | 5g |
$320 | 2024-08-02 | |
| Chemenu | CM319586-10g |
3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide |
1314985-40-4 | 95% | 10g |
$533 | 2024-08-02 | |
| 1PlusChem | 1P000WSX-1g |
Benzamide, 3-(6-amino-3-pyridinyl)-N-cyclopropyl- |
1314985-40-4 | 95% | 1g |
$185.00 | 2025-02-18 |
3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide Suppliers
3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide
3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide (CAS No: 1314985-40-4)
3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide is a structurally complex organic compound with significant potential in the field of medicinal chemistry and drug discovery. This compound, identified by the CAS registry number 1314985-40-4, has garnered attention due to its unique pharmacological properties and its role in various research studies aimed at developing novel therapeutic agents.
The molecular structure of 3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide consists of a benzamide core, which is a common scaffold in drug design, coupled with a 6-amino-pyridine moiety and a cyclopropyl group. These substituents contribute to the compound's versatility, enabling it to interact with diverse biological targets. Recent studies have highlighted its potential as a modulator of protein-protein interactions, a critical area in the development of innovative therapeutics.
One of the most promising applications of this compound lies in its ability to inhibit specific kinases, which are enzymes playing pivotal roles in cellular signaling pathways. By targeting these kinases, 3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide demonstrates potential in treating diseases such as cancer, where unregulated kinase activity often drives tumor growth and metastasis. Preclinical studies have shown that this compound exhibits selective inhibition of certain kinases, making it a valuable tool in the quest for more effective and less toxic anticancer agents.
In addition to its kinase inhibitory properties, 3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide has also been investigated for its potential role in neurodegenerative diseases. Research indicates that this compound may modulate pathways involved in amyloid-beta production, a hallmark of Alzheimer's disease. Its ability to influence these pathways suggests a potential avenue for developing therapies aimed at slowing or reversing the progression of neurodegenerative conditions.
The synthesis of 3-(6-amino-pyridin-3-yl)-N-cyclopropylbenzamide involves a series of well-established organic chemistry techniques, including coupling reactions and functional group transformations. The incorporation of the cyclopropyl group introduces strain into the molecule, which can enhance its binding affinity to target proteins by creating unique steric and electronic interactions. This structural feature is particularly advantageous in drug design, where optimizing molecular interactions is crucial for achieving desired pharmacological effects.
Recent advancements in computational chemistry have further elucidated the binding modes and dynamics of 3-(6-amino-pyridin-3-yl)-N-cyclopropylbenzamide with its target proteins. Molecular docking studies and dynamic simulations have provided insights into how this compound interacts with key residues within the active sites of its targets, informing iterative improvements in its design. These computational approaches have significantly accelerated the drug discovery process, enabling researchers to refine lead compounds like this one more efficiently.
Moreover, 3-(6-amino-pyridin-3-yl)-N-cyclopropylbenzamide has been explored as a tool compound in biochemical assays, aiding researchers in understanding complex cellular processes. Its role as an inhibitor or activator of specific pathways has made it an invaluable resource in both academic and industrial research settings.
In conclusion, 3-(6-amino-pyridin-3-yl)-N-cyclopropylbenzamide (CAS No: 1314985-40-4) stands out as a compelling candidate for further exploration in drug development. Its unique structural features, coupled with emerging insights from cutting-edge research methodologies, position it as a promising lead compound with applications across multiple therapeutic areas. As ongoing studies continue to uncover its full potential, this compound represents an exciting frontier in the pursuit of novel and effective treatments for a variety of human diseases.
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